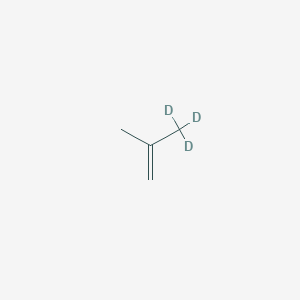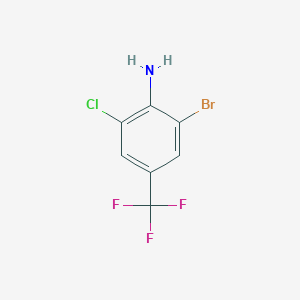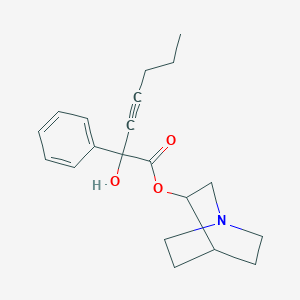
3-Quinuclidyl phenyl(1-pentynyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidyl phenyl(1-pentynyl)glycolate, also known as QNB, is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent antagonist of muscarinic acetylcholine receptors that are involved in various physiological processes, including regulation of heart rate, smooth muscle contraction, and glandular secretion. QNB has been extensively studied for its chemical properties and biological effects, making it a valuable tool for scientific research.
Mécanisme D'action
3-Quinuclidyl phenyl(1-pentynyl)glycolate exerts its pharmacological effects by binding to muscarinic acetylcholine receptors and blocking the action of acetylcholine, the endogenous ligand. This results in the inhibition of various physiological responses that are mediated by these receptors, including smooth muscle contraction, glandular secretion, and heart rate regulation. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a high affinity for muscarinic receptors and is considered a non-selective antagonist, meaning it can bind to all subtypes of muscarinic receptors.
Effets Biochimiques Et Physiologiques
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been shown to have a wide range of biochemical and physiological effects, including inhibition of bronchoconstriction, reduction of gastric acid secretion, and inhibition of salivary gland secretion. It has also been shown to have antispasmodic effects on smooth muscle, making it a potential therapeutic agent for gastrointestinal disorders. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has been used to study the effects of muscarinic receptor antagonists on the central nervous system, including the potential use of these compounds in the treatment of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate in laboratory experiments is its high potency and selectivity for muscarinic receptors, making it a valuable tool for studying the effects of these receptors on various physiological processes. However, one limitation of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate is its non-selective nature, which can make it difficult to determine the specific effects of individual muscarinic receptor subtypes. Additionally, 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a short half-life in vivo, which can limit its usefulness in long-term studies.
Orientations Futures
There are several future directions for research on 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential therapeutic applications. One area of interest is the development of more selective muscarinic receptor antagonists that can target specific receptor subtypes and avoid the non-specific effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate. Another area of interest is the use of muscarinic receptor antagonists in the treatment of neurological disorders, such as Parkinson's disease, where they may have a neuroprotective effect. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential applications in various disease states.
Méthodes De Synthèse
The synthesis of 3-Quinuclidyl phenyl(1-pentynyl)glycolate involves the reaction of quinuclidine with phenylacetic acid, followed by the esterification of the resulting product with 1-pentyn-1-ol. The final product is obtained after purification and characterization using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been widely used in scientific research to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological conditions. It has been shown to be a potent inhibitor of acetylcholine-induced responses in various tissues, including the heart, lung, and gastrointestinal tract. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has also been used to study the effects of muscarinic receptor antagonists on the central nervous system and their potential therapeutic applications in neurological disorders.
Propriétés
Numéro CAS |
101711-11-9 |
|---|---|
Nom du produit |
3-Quinuclidyl phenyl(1-pentynyl)glycolate |
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C20H25NO3/c1-2-3-7-12-20(23,17-8-5-4-6-9-17)19(22)24-18-15-21-13-10-16(18)11-14-21/h4-6,8-9,16,18,23H,2-3,10-11,13-15H2,1H3 |
Clé InChI |
YNSMYWAXUANYJM-UHFFFAOYSA-N |
SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canonique |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Synonymes |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2-phenyl-hept-3-ynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



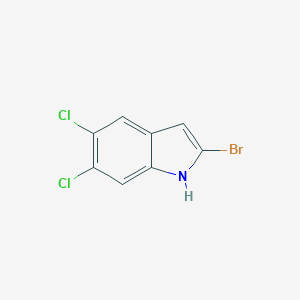
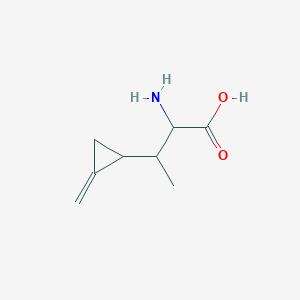
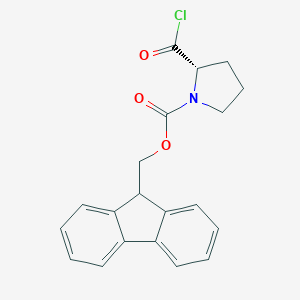
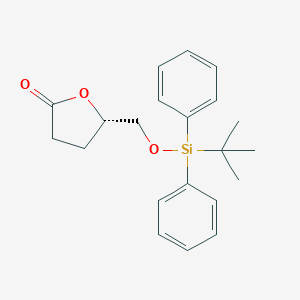

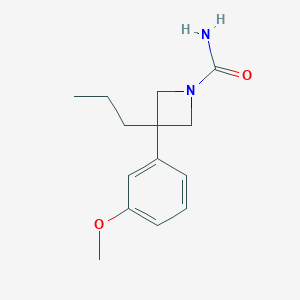
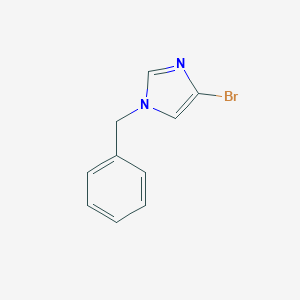
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)


![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
